molecular formula C7H4BrClN2 B1525286 3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine CAS No. 1190318-02-5

3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B1525286
CAS No.: 1190318-02-5
M. Wt: 231.48 g/mol
InChI Key: OIJZBNOCPJWYJU-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research on related bromo- and chloro-derivatives of pyrrolopyridine indicates a broad interest in developing new synthetic routes and transformations. For instance, pyridine hydrochloride has been utilized for the synthesis of chloro compounds starting from corresponding bromo derivatives in π-deficient series like pyridine and quinoline, showcasing the reagent's efficiency in synthesizing chloro derivatives from bromo precursors (Mongin et al., 1996). Similarly, studies on the chemistry of thienopyridines demonstrate direct halogenation methods to convert thieno[2,3-b]pyridine into its halogen derivatives, including bromo and chloro variants, indicating a robust interest in halogenation chemistry for heterocyclic compounds (Klemm et al., 1974).

Crystal Structures and Spectroscopic Analysis

Crystallographic and spectroscopic studies provide insight into the molecular structures and vibrational properties of halogeno-derivatives of azaindoles, including compounds with structural similarities to 3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. These studies reveal details about the molecular packing, hydrogen bonding, and vibrational spectra, contributing to a deeper understanding of the physical and chemical characteristics of these compounds (Morzyk-Ociepa et al., 2018).

Applications in Synthesis of Complex Molecules

Research also focuses on the synthesis of complex molecules, where halogenated pyrrolopyridines serve as intermediates. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcases the application of bromo- and chloro-substituted pyrrolopyridines in developing agrochemicals (Wen-bo, 2011).

Novel Polyelectrolytes and Coordination Polymers

Further research explores the synthesis of new materials, such as hyperbranched polyelectrolytes derived from bromomethylpyridine compounds, demonstrating the potential of bromo- and chloro-pyrrolopyridines in material science (Monmoton et al., 2008). Additionally, studies on coordination polymers of cadmium(II) with halide bridges and pyridine-type ligands provide examples of the use of similar compounds in the development of new crystalline structures with potential applications in catalysis and material chemistry (Hu et al., 2003).

Properties

IUPAC Name

3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJZBNOCPJWYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696601
Record name 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-02-5
Record name 3-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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